dipropyl 4,4'-[2,6-pyridinediylbis(carbonylimino)]dibenzoate
Overview
Description
Scientific Research Applications
Mesogenic Properties in Palladium Complexes
Dipropyl 4,4'-[2,6-pyridinediylbis(carbonylimino)]dibenzoate derivatives have been explored in mesogenic palladium complexes with pincer ligands derived from dipicolinic acid. These complexes exhibit thermotropic mesomorphism, displaying columnar phases in certain conditions, and are significant for their mesomorphic behavior and potential applications in materials science (Espinet, Garcia-Orodea, & Miguel, 2000).
Effects in Thermally Rearranged Polybenzoxazole
In the field of polymer science, the thermal rearrangement of hydroxyl-containing polyimides into polybenzoxazole involves compounds related to this compound. This process is crucial for developing thermally rearranged polymer membranes, which have significant implications in gas transport and material properties (Han et al., 2010).
Supramolecular H-Bonded Liquid Crystal Complexes
Research into supramolecular H-bonded liquid crystal complexes based on dipyridine derivatives, which are structurally similar to this compound, has revealed insights into thermal and optical behaviors of these materials. This area is particularly relevant for applications in advanced optical materials and liquid crystal technology (Nafee, Ahmed, & Hagar, 2020).
Applications in Antimicrobial Studies
In the medical and pharmaceutical field, derivatives of this compound have been synthesized and examined for their antimicrobial activity. This research is crucial for developing new antimicrobial agents and understanding the interaction of these compounds with microbial organisms (Padalkar et al., 2014).
Photophysical and Sensory Applications
The study of fluorescent probes based on derivatives similar to this compound, featuring aggregation-enhanced emission, demonstrates their potential for real-time monitoring of low carbon dioxide levels. These probes are significant for environmental monitoring and could have applications in biological and medical fields (Wang et al., 2015).
Properties
IUPAC Name |
propyl 4-[[6-[(4-propoxycarbonylphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-3-16-35-26(33)18-8-12-20(13-9-18)28-24(31)22-6-5-7-23(30-22)25(32)29-21-14-10-19(11-15-21)27(34)36-17-4-2/h5-15H,3-4,16-17H2,1-2H3,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPHIFIBWSUQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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